5-Methoxy-N,N-dipropyltryptamine

Beschreibung

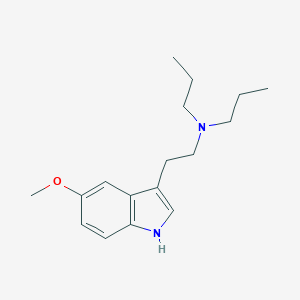

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPVNBKLQWBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219723 | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69496-75-9 | |

| Record name | 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69496-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-DPT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Serotonergic Profile of 5-MeO-DPT: A Technical Examination of 5-HT2A and 5-HT1A Receptor Interactions

For research, scientific, and drug development professionals, this guide provides an in-depth analysis of the receptor binding affinity and functional implications of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) at the serotonin 2A (5-HT2A) and 1A (5-HT1A) receptors. This document synthesizes available pharmacological data, details the requisite experimental methodologies for its characterization, and visualizes the core signaling pathways.

Introduction: The Significance of 5-MeO-DPT's Serotonergic Interactions

5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine that has emerged as a novel psychoactive substance.[1] Its pharmacological profile, particularly its interaction with the serotonergic system, is of significant interest to researchers exploring the structure-activity relationships of psychedelic compounds. The primary molecular targets for classic psychedelic tryptamines are the 5-HT2A and 5-HT1A receptors, and the interplay of a compound's affinity and efficacy at these sites is thought to determine its unique psychoactive and potential therapeutic effects.[2]

The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is the principal target for the hallucinogenic effects of psychedelics.[2] Conversely, the 5-HT1A receptor, which is coupled to Gi/o proteins, is associated with anxiolytic and antidepressant effects.[2] Therefore, a comprehensive understanding of 5-MeO-DPT's binding affinity for these two receptors is crucial for elucidating its mechanism of action and predicting its physiological and psychological effects.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of the representative compound 5-MeO-DMT for human 5-HT2A and 5-HT1A receptors, as determined by radioligand binding assays.

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| 5-MeO-DMT | 5-HT2A | 61.4 | [3H]ketanserin | [3] |

| 5-MeO-DMT | 5-HT1A | 16 | [3H]8-OH-DPAT | [3] |

These data indicate that 5-MeO-DMT exhibits a higher affinity for the 5-HT1A receptor as compared to the 5-HT2A receptor. This profile suggests that at lower concentrations, 5-MeO-DMT may preferentially engage 5-HT1A receptors.

Experimental Protocols for Determining Receptor Binding and Function

The determination of a compound's receptor binding affinity and functional activity is a cornerstone of pharmacological research. The following protocols outline the standard methodologies employed for characterizing ligands at 5-HT2A and 5-HT1A receptors.

Radioligand Binding Assay: A Step-by-Step Methodology

This competitive binding assay measures the ability of a test compound (e.g., 5-MeO-DPT) to displace a radiolabeled ligand from its target receptor.

Objective: To determine the inhibition constant (Ki) of 5-MeO-DPT for the 5-HT2A and 5-HT1A receptors.

Materials:

-

Test Compound: 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

-

Cell Membranes: Membranes from HEK293 cells stably expressing either the human 5-HT2A or 5-HT1A receptor.

-

Radioligands:

-

For 5-HT2A: [3H]ketanserin

-

For 5-HT1A: [3H]8-OH-DPAT

-

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for each receptor (e.g., serotonin for both).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd value.

-

Initiation of Reaction: Add the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux for 5-HT2A Receptor Activation

Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-DPT at the 5-HT2A receptor.

Materials:

-

Test Compound: 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Fluorescence Plate Reader: With the capability for kinetic reads.

Protocol:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

5-HT2A (Gq) Signaling Cascade

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to the Gi/o alpha subunit of the heterotrimeric G protein. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the beta-gamma subunit of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

5-HT1A (Gi/o) Signaling Cascade

Experimental Workflow for Receptor Binding Affinity Determination

The process of determining the Ki of a compound involves a series of well-defined steps, from reagent preparation to data analysis.

Receptor Binding Assay Workflow

Functional Implications and Conclusion

The receptor binding profile of a compound is a critical determinant of its pharmacological effects. Based on the data for 5-MeO-DMT, it is plausible that 5-MeO-DPT also exhibits a higher affinity for the 5-HT1A receptor than the 5-HT2A receptor. This differential affinity could have significant functional consequences. At lower doses, 5-MeO-DPT might predominantly activate 5-HT1A receptors, potentially leading to anxiolytic or mood-modulating effects with less pronounced psychedelic activity. As the dose increases, the engagement of 5-HT2A receptors would become more prominent, leading to the classic psychedelic effects associated with this receptor subtype.

The precise balance of activity at these two receptors likely shapes the unique qualitative experience induced by 5-MeO-DPT. A thorough characterization of its functional potency and efficacy at both 5-HT2A and 5-HT1A receptors is essential for a complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

For researchers and drug development professionals, a comprehensive understanding of the serotonergic pharmacology of novel tryptamines like 5-MeO-DPT is paramount. By employing rigorous in vitro techniques, the scientific community can continue to unravel the complex interplay between receptor interactions and the resulting physiological and psychological effects, paving the way for the rational design of novel therapeutics.

References

-

SWGDRUG.org. (2016, March 16). 5-Methoxy-N,N-dipropyltryptamine. SWGDRUG.org Monographs. [Link]

-

Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry, 29(8), 2346–2358. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT. Retrieved January 27, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT activity data from GtoPdb and ChEMBL. Retrieved January 27, 2026, from [Link]

Sources

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of 5-MeO-DPT: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive properties, which are presumed to be mediated primarily through its interaction with serotonin receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-MeO-DPT, dissecting the molecular features that govern its pharmacological profile. By examining the influence of the 5-methoxy group, the N,N-dipropyl substitution, and the core tryptamine scaffold, this document aims to provide researchers and drug development professionals with a detailed understanding of how structural modifications impact receptor affinity, functional activity, and metabolic stability. This guide synthesizes current knowledge, presents key experimental data, and outlines methodologies for the further investigation of 5-MeO-DPT and its analogs.

Introduction

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a lesser-known member of the tryptamine family, a class of compounds that includes the endogenous neurotransmitter serotonin and a variety of psychedelic substances.[1] Its chemical structure is characterized by an indole ring with a methoxy group at the 5-position and an ethylamine side chain with two propyl groups attached to the terminal amine. These structural features are critical determinants of its interaction with biological targets, primarily the serotonin 5-HT1A and 5-HT2A receptors, where it acts as a potent agonist.[1] Understanding the intricate relationship between the molecular architecture of 5-MeO-DPT and its biological activity is paramount for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with tailored pharmacological profiles.

This guide will navigate the complexities of 5-MeO-DPT's SAR, beginning with a detailed examination of its chemical structure and leading into a thorough discussion of its pharmacodynamics and pharmacokinetics.

The Molecular Architecture of 5-MeO-DPT: A Structural Dissection

The pharmacological properties of 5-MeO-DPT are intrinsically linked to its three key structural components: the indole ring system, the 5-methoxy substitution, and the N,N-dipropylaminoethyl side chain.

The Tryptamine Scaffold: The Foundation for Serotonergic Activity

The tryptamine core, an indole ring connected to an ethylamine group at the C3 position, is the foundational structure that confers affinity for serotonin receptors. This scaffold mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to bind to and activate various 5-HT receptor subtypes.

The 5-Methoxy Group: A Key Potentiator of Affinity and Activity

The presence of a methoxy (-OCH3) group at the 5-position of the indole ring is a common feature among several potent psychedelic tryptamines, such as 5-MeO-DMT. This substitution significantly influences the molecule's electronic properties and its interaction with the receptor binding pocket. The 5-methoxy group is believed to enhance affinity, particularly for the 5-HT1A receptor.

The N,N-Dipropyl Side Chain: Modulating Receptor Selectivity and Potency

The nature of the alkyl substituents on the terminal amine of the tryptamine side chain plays a crucial role in modulating receptor selectivity and functional potency. In 5-MeO-DPT, the two propyl groups are a distinguishing feature. Compared to the smaller methyl groups in 5-MeO-DMT, the bulkier propyl groups can alter the binding orientation and interaction with specific amino acid residues within the receptor. This modification can influence the relative affinity for 5-HT1A versus 5-HT2A receptors and can also impact the efficacy of receptor activation.

Pharmacodynamics: Receptor Interactions and Functional Outcomes

5-MeO-DPT's psychoactive effects are primarily attributed to its activity as an agonist at serotonin receptors, most notably the 5-HT2A and 5-HT1A subtypes.

Receptor Binding Profile

While specific quantitative binding data for 5-MeO-DPT is not extensively available in the peer-reviewed literature, qualitative reports and data from closely related analogs indicate that it is a potent agonist at both 5-HT1A and 5-HT2A receptors.[1] To illustrate the structure-activity relationships within the 5-methoxytryptamine class, the following table presents binding affinities (Ki) and functional potencies (EC50) for a series of related compounds. This data, from a recent comprehensive study, highlights the impact of varying N-alkyl substituents on receptor interaction.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of 5-Methoxytryptamine Analogs

| Compound | 5-HT1AR Ki (nM) | 5-HT2AR Ki (nM) | SERT Ki (nM) | 5-HT2AR Calcium Mobilization EC50 (nM) |

| 5-MeO-DMT | 2.57 ± 0.09 | 105 ± 22 | 14,510 ± 2925 | 5.28 ± 1.87 |

| 5-MeO-MET | 3.11 ± 0.51 | 94.1 ± 16.7 | 7710 ± 3378 | 4.46 ± 0.06 |

| 5-MeO-DET | 4.93 ± 0.62 | 128 ± 4 | 10,410 ± 970 | 17.1 ± 5.1 |

| 5-MeO-DIPT | 15.8 ± 1.3 | 399 ± 49 | 1618 ± 475 | 6.21 ± 1.25 |

Data adapted from a 2024 study on serotonergic 5-MeO-DMT derivatives.[2] Note that 5-MeO-DPT was not included in this specific study, but the data for 5-MeO-DIPT (diisopropyl) provides valuable insight into the effect of larger alkyl groups.

This data illustrates that increasing the size of the N-alkyl substituents from methyl (DMT) to isopropyl (DIPT) generally leads to a decrease in affinity for the 5-HT1A and 5-HT2A receptors. It is plausible that the n-propyl groups of 5-MeO-DPT would confer a pharmacological profile that lies somewhere between that of 5-MeO-DET and 5-MeO-DIPT.

Downstream Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by 5-MeO-DPT initiates distinct intracellular signaling cascades.

-

5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/G11-coupled receptor. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.

-

5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/Go-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is generally associated with neuronal inhibition and is thought to contribute to the anxiolytic and antidepressant effects of some serotonergic compounds.

Pharmacokinetics: The Influence of Structure on Metabolism

The metabolic fate of 5-MeO-DPT is a critical aspect of its overall pharmacological profile, influencing the duration and intensity of its effects. While specific metabolic studies on 5-MeO-DPT are limited, extrapolation from related tryptamines, such as 5-MeO-DIPT, provides valuable insights. The primary metabolic pathways for N,N-dialkylated tryptamines involve enzymatic modification by cytochrome P450 (CYP450) enzymes in the liver.

Key metabolic transformations likely include:

-

N-dealkylation: The sequential removal of the propyl groups from the nitrogen atom to form N-propyl-5-methoxytryptamine and subsequently 5-methoxytryptamine.

-

O-demethylation: The removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-dipropyltryptamine (5-HO-DPT), also known as bufotenine dipropyl analog.

-

Hydroxylation: The addition of a hydroxyl group to the indole ring or the alkyl side chains.

The size and nature of the N-alkyl groups can influence the rate and primary route of metabolism, thereby affecting the pharmacokinetic parameters of the compound.

Synthesis of 5-MeO-DPT

The synthesis of 5-MeO-DPT can be achieved through several established methods for tryptamine synthesis. A common and effective route involves the reaction of 5-methoxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with dipropylamine to yield a ketoamide, which is subsequently reduced to afford 5-MeO-DPT.

General Synthetic Scheme

Experimental Protocol: Synthesis of 5-MeO-DPT (Adapted from Speeter-Anthony Tryptamine Synthesis)

Step 1: Formation of the Indol-3-ylglyoxylyl Chloride

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, dissolve 5-methoxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the cooled indole solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which time a yellow precipitate of the indol-3-ylglyoxylyl chloride should form.

Step 2: Amidation with Dipropylamine

-

To the stirred suspension from Step 1, add a solution of dipropylamine in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture will contain the precipitated ketoamide.

Step 3: Reduction of the Ketoamide

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Carefully add the ketoamide from Step 2 to the LAH suspension in portions.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 5-MeO-DPT freebase.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel or by conversion to a crystalline salt (e.g., fumarate or hydrochloride) and recrystallization.

Experimental Methodologies for SAR Analysis

The elucidation of the SAR of 5-MeO-DPT and its analogs relies on a suite of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT1A or 5-HT2A receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).

-

Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (5-MeO-DPT or analog).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, providing information on its potency (EC50) and efficacy (Emax).

Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

-

Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of the test compound (5-MeO-DPT or analog).

-

Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Acquisition: Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The structure-activity relationship of 5-MeO-DPT is a multifaceted interplay between its tryptamine scaffold, the 5-methoxy substituent, and the N,N-dipropyl side chain. While the tryptamine core provides the necessary framework for serotonin receptor interaction, the 5-methoxy group appears to enhance potency, particularly at the 5-HT1A receptor. The N,N-dipropyl groups, in comparison to smaller alkyl substituents, likely modulate receptor selectivity and potency, although more specific quantitative data for 5-MeO-DPT is needed to fully delineate its unique pharmacological profile. The methodologies outlined in this guide provide a framework for the continued investigation of 5-MeO-DPT and the rational design of novel tryptamine-based therapeutics. A deeper understanding of the SAR of this and related compounds will be instrumental in advancing the fields of neuropharmacology and psychedelic medicine.

References

-

Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]

-

Davis, A. K., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(4), 335-346. [Link]

- Method for preparing a tryptamine derivative. (2023).

-

The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). (2021). Psychedelic Medicine Association. [Link]

-

Castillo-López, C., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 1-13. [Link]

-

Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

-

5-Methoxy-N,N-dipropyltryptamine. (2016). SWGDrug. [Link]

-

Kovacic, P., & Somanathan, R. (2010). Amitriptyline: metabolism by cytochrome P450s, toxicity, and role of electron transfer. Reviews in medicinal chemistry, 10, 103-113. [Link]

-

Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of analytical toxicology, 30(5), 309-314. [Link]

-

Kanamori, T., et al. (2005). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science, 51(5), 643-647. [Link]

-

Klein, A. K., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Journal of Pharmacology and Experimental Therapeutics, 385(2), 169-178. [Link]

-

Yu, A. M. (2008). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 9(8), 675-681. [Link]

-

Zvornicanin, E., & Zvornicanin, J. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1933. [Link]

-

5-MeO-DPT. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659-666. [Link]

-

Meyer, M. R., & Maurer, H. H. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug testing and analysis, 10(1), 184-195. [Link]

-

Rickli, A., et al. (2016). 2C-B. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2006). The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats. Psychopharmacology, 189(4), 493-502. [Link]

-

Wallach, J., et al. (2022). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience, 13(24), 3469–3476. [Link]

Sources

Application Note: Quantitative Analysis of 5-MeO-DPT in Biological Samples

Abstract

This application note provides detailed, validated protocols for the sensitive and selective quantification of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) in biological matrices, specifically urine and whole blood. As a potent psychoactive tryptamine, robust analytical methods are critical for applications in forensic toxicology, clinical research, and drug metabolism studies. We present two gold-standard methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a reliable alternative. Each protocol covers sample preparation, instrumental analysis, and comprehensive validation parameters, ensuring data integrity and reproducibility for researchers and drug development professionals.

Introduction

5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine derivative known for its psychedelic properties. Its increasing presence in recreational drug markets and its potential for clinical investigation necessitate the development of precise and reliable analytical methods for its detection and quantification in biological specimens. The analysis of 5-MeO-DPT is often challenging due to the low concentrations typically found in biological samples and the complex nature of matrices like blood and urine, which can cause significant interference.

This guide is designed to provide scientists with the technical details and rationale required to implement robust analytical workflows. We will focus on two primary techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the state-of-the-art for bioanalytical testing due to its exceptional sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely available technique that provides excellent separation and definitive identification, often requiring a derivatization step to improve the analyte's chromatographic properties.

A critical aspect of bioanalytical method development is ensuring the stability of the analyte during sample handling and storage. Studies have shown that 5-MeO-DPT can degrade in urine at room temperature or even under refrigeration at 4°C.[1][2] Therefore, it is strongly recommended that urine samples be stored frozen at -20°C prior to analysis to ensure accurate quantification.[1][2]

Method 1: LC-MS/MS for Quantification in Urine

This method is optimized for high-throughput screening and quantification of 5-MeO-DPT in urine, leveraging a simplified sample preparation technique using dried urine spots (DUS), which has been shown to improve analyte stability compared to liquid urine.[3]

Rationale and Principle

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. The liquid chromatography step separates 5-MeO-DPT from endogenous matrix components. The analyte is then ionized (typically via electrospray ionization, ESI) and enters the tandem mass spectrometer. The first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) isolates specific product ions. This two-stage mass filtering significantly reduces chemical noise and allows for quantification at very low levels. The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response.

Experimental Protocol

Sample Preparation: Dried Urine Spot (DUS) Extraction

This protocol is adapted from a validated method for tryptamines in DUS.[3]

-

Spotting: Vortex urine samples. Using a calibrated micropipette, spot 10 µL of each urine sample (calibrator, quality control, or unknown) onto a Whatman FTA™ classic card.

-

Drying: Allow the spots to dry completely at ambient temperature for at least 2 hours.

-

Extraction:

-

Punch out the entire dried spot and place it into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard (e.g., 5-MeO-DPT-d6).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Final Sample: Carefully transfer the methanol supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for DUS Sample Preparation

Caption: Workflow for Dried Urine Spot (DUS) extraction.

Instrumental Conditions

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS/MS System | Sciex 6500 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 5-MeO-DPT: m/z 247.2 → 188.1 (Quantifier), m/z 247.2 → 146.1 (Qualifier) |

| 5-MeO-DPT-d6 (IS): m/z 253.2 → 194.1 | |

| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |

| Dwell Time | 50 ms |

Note: MRM transitions should be empirically optimized on the specific instrument used.

Method Validation

The method was validated according to established bioanalytical guidelines.[4] The following performance characteristics were achieved, demonstrating a robust and reliable assay.[3]

| Parameter | Result |

| Linearity Range | 0.2 - 100 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.1 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3] |

| Intra-day Precision (%CV) | 2.7% - 8.5%[3] |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | 98.2% - 103.9%[3] |

| Matrix Effect | Minimal interference observed |

| Recovery | > 85% |

Method 2: GC-MS for Quantification in Whole Blood

This protocol provides a reliable method for the quantification of 5-MeO-DPT in whole blood using GC-MS. It involves a liquid-liquid extraction followed by a critical derivatization step to enhance the analyte's volatility and improve its chromatographic peak shape.

Rationale and Principle

GC-MS is a highly specific confirmatory technique widely used in forensic toxicology.[5] Tryptamines like 5-MeO-DPT contain a polar amine group, which can lead to poor peak shape and adsorption on the GC column. Derivatization, in this case with acetic anhydride, converts the amine into a less polar acetyl derivative, making it more amenable to gas chromatography.[6] Following separation on the GC column, the analyte enters the mass spectrometer, is ionized by electron ionization (EI), and fragments in a predictable pattern. By operating in Selected Ion Monitoring (SIM) mode, the instrument monitors for specific, characteristic ions of the derivatized analyte, providing high specificity and sensitivity.[6]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization

This protocol is based on a validated method for tryptamines in blood and urine.[6]

-

Sample Aliquoting: To a 10 mL glass tube, add 1 mL of whole blood (calibrator, QC, or unknown), 10 µL of internal standard (e.g., Bupivacaine), and 1 mL of saturated sodium carbonate buffer to basify the sample.

-

Extraction: Add 5 mL of n-butyl acetate. Cap and rock on a mechanical mixer for 15 minutes.

-

Phase Separation: Centrifuge at 2,500 x g for 10 minutes.

-

Solvent Transfer: Transfer the upper organic layer (n-butyl acetate) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of acetic anhydride. Vortex and heat at 70°C for 30 minutes.[6]

-

Final Sample: Cool to room temperature. The sample is now ready for GC-MS analysis.

Workflow for LLE and Derivatization

Caption: Workflow for LLE and Derivatization of Blood Samples.

Instrumental Conditions

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temp. | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Target ions for acetylated 5-MeO-DPT to be determined empirically. |

| Example: m/z 230 (molecular ion fragment), m/z 188, m/z 58 |

Note: Monitored ions must be determined by analyzing a derivatized standard in full scan mode to identify the most abundant and specific fragments.

Method Validation

The performance of this method demonstrates its suitability for forensic and clinical applications.[2][6]

| Parameter | Result |

| Linearity Range | 10 - 750 ng/mL in whole blood[6] |

| Method Detection Limit (MDL) | 1 ng/mL in whole blood[6] |

| Precision (%CV) | 3.1% - 10.3%[2] |

| Accuracy (% Bias) | 93% - 108.7%[2] |

Conclusion

The two methods detailed in this application note provide robust, sensitive, and specific protocols for the quantification of 5-MeO-DPT in biological samples. The LC-MS/MS method offers superior sensitivity and is ideal for high-throughput analysis, especially when using the stability-enhancing DUS technique. The GC-MS method serves as a reliable and widely accessible alternative, providing excellent confirmatory results after a straightforward extraction and derivatization procedure. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample matrix. Proper method validation is paramount to ensure the generation of accurate and defensible data in any research or clinical setting.

References

-

ResearchGate. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Request PDF. Available from: [Link]

-

PubMed. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Available from: [Link]

-

PubMed Central. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Available from: [Link]

-

PubMed. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Available from: [Link]

-

PubMed. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Available from: [Link]

-

ResearchGate. Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

Agilent Technologies. 5975T LTM GCMSD Transportable GC/MS System. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Available from: [Link]

-

PubMed. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]

- Google Patents. Method for preparing a tryptamine derivative.

-

PubMed Central. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Available from: [Link]

-

ResearchGate. (PDF) Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Available from: [Link]

-

Sci-Hub. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic. Available from: [Link]

-

NHS Health Research Authority. BPL-5MEO – first doses in humans. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Available from: [Link]

-

United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]

-

National Institute of Justice. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Definitive Identification and Quantification of 5-MeO-DPT using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a robust and validated methodology for the analysis of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), a psychoactive tryptamine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, specificity, and reproducibility. This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring a reliable method for the identification and quantification of 5-MeO-DPT in various matrices.

Introduction: The Analytical Imperative for Novel Psychoactive Substances

5-MeO-DPT, chemically known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine, is a potent psychedelic belonging to the tryptamine class.[1] Its structural similarity to other regulated substances like 5-MeO-DMT and 5-MeO-DIPT necessitates precise analytical methods to differentiate it from its analogs.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic and analytical toxicology due to its high chromatographic resolution and the definitive structural information provided by mass spectra.[3] This document provides a comprehensive protocol for the GC-MS analysis of 5-MeO-DPT, addressing common challenges such as matrix effects and the need for derivatization to improve chromatographic performance.

The choice of GC-MS is predicated on its ability to separate volatile and semi-volatile compounds with high efficiency. For tryptamines, which can be thermally labile, careful optimization of the injection and oven temperature parameters is crucial to prevent degradation.[4] Furthermore, the electron ionization (EI) mass spectra generated provide characteristic fragmentation patterns that serve as a chemical fingerprint for unambiguous identification.

Physicochemical Properties of 5-MeO-DPT

A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics of 5-MeO-DPT are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₆N₂O | [1][5] |

| Molecular Weight | 274.408 g/mol | [1][5] |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | [5] |

| Melting Point | 190.4 °C (HCl salt) | [5] |

Experimental Workflow and Causality

The analytical workflow is designed to ensure the accurate and precise measurement of 5-MeO-DPT. Each stage has been optimized to maximize recovery, minimize interference, and ensure the integrity of the analyte.

Caption: Figure 1. GC-MS Analysis Workflow for 5-MeO-DPT

Rationale for Sample Preparation

The sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte. For biological samples such as urine, a liquid-liquid extraction (LLE) under alkaline conditions is employed.[6] The alkaline pH ensures that the tryptamine, which is basic, is in its non-ionized form, thereby increasing its solubility in the organic extraction solvent, such as ethyl acetate. For solid samples, a straightforward dissolution in a suitable organic solvent like methanol may be sufficient.[5]

The Role of Derivatization

Tryptamines contain a secondary or tertiary amine and a polar indole ring, which can lead to peak tailing and potential degradation at high temperatures in the GC injector. Chemical derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly improve the chromatographic behavior of these compounds.[7][8] Derivatization replaces the active hydrogen on the indole nitrogen with a non-polar trimethylsilyl (TMS) group, which increases thermal stability and volatility, resulting in sharper, more symmetrical peaks and improved sensitivity.[7]

Detailed Protocols

Protocol 1: Sample Preparation from Urine

-

Aliquot: Transfer 1 mL of urine into a 15 mL glass centrifuge tube.

-

Internal Standard: Spike the sample with an appropriate internal standard (e.g., 5-MeO-DIPT-d6) to a final concentration of 100 ng/mL.

-

Alkalinization: Add 100 µL of 5 M sodium hydroxide to adjust the sample pH to > 9.

-

Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for direct analysis or proceed to derivatization.

Protocol 2: GC-MS Analysis

The following parameters have been optimized for the analysis of 5-MeO-DPT on a standard Agilent GC-MS system or equivalent.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including tryptamines.[9] |

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 280°C | High enough to ensure rapid volatilization of the analyte while minimizing thermal degradation.[5] |

| Carrier Gas | Helium (1.5 mL/min) | Inert carrier gas providing good chromatographic efficiency.[5] |

| Oven Program | Initial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min. | This temperature program allows for the separation of 5-MeO-DPT from other potential components in the sample.[5] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy for generating characteristic and extensive fragmentation. |

| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS.[5] |

| MS Source Temp | 250°C | Maintains the ion source at a consistent temperature to ensure stable ionization.[5] |

| Mass Scan Range | 30-550 amu | A wide scan range to capture the molecular ion and all significant fragment ions.[5] |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for qualitative identification and library matching; SIM for enhanced sensitivity in quantitative analysis. |

Expected Results: Fragmentation and Identification

Under electron ionization, 5-MeO-DPT will fragment in a predictable manner. The resulting mass spectrum provides a unique fingerprint for its identification.

Caption: Figure 2. Proposed Fragmentation of 5-MeO-DPT

The mass spectrum of 5-MeO-DPT is characterized by a molecular ion peak ([M]+•) at m/z 274. The most abundant ion, or base peak, is expected at m/z 114, resulting from alpha-cleavage of the bond between the two carbons of the ethylamine side chain, generating a stable di-n-propyliminium cation. This is a characteristic fragmentation for N,N-dialkylated tryptamines.[10] Other significant fragments are anticipated at m/z 174 and 159.

Quantitative Data Summary

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 5-MeO-DPT | ~14.4 | 274 | 174, 159, 114 (Base Peak) |

(Note: Retention time is approximate and will vary depending on the specific instrument and conditions.)

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a validation should be performed according to established scientific guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be prepared with at least five concentration levels. The method described for the similar compound 5-MeO-DIPT demonstrated a linear range of 2-300 ng/mL with a correlation coefficient (r) > 0.99.[6]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected. For a similar high-resolution MS method, an LOD of 1 ng/mL was achieved for 5-MeO-DIPT.[6]

-

Accuracy and Precision: Accuracy should be within ±15% of the nominal concentration, and precision (expressed as the coefficient of variation, %CV) should not exceed 15%. A validated method for 5-MeO-DIPT reported accuracy between 93-108.7% and precision between 3.1-10.3%.[6]

-

Specificity: The ability of the method to differentiate the analyte from other substances. This is confirmed by the unique retention time and mass spectrum of 5-MeO-DPT.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 5-MeO-DPT. By following the detailed steps for sample preparation and instrumental analysis, researchers and forensic scientists can achieve reliable and reproducible identification and quantification of this compound. The causality-driven explanations for experimental choices aim to empower the user to not only apply but also adapt this method as needed for their specific applications.

References

-

Zhang, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(6), 576–583. [Link]

-

Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963. [Link]

-

Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

-

SWGDRUG. (2016). 5-Methoxy-N,N-dipropyltryptamine Monograph. [Link]

-

Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin, 56(6), 810-814. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14011047, 5-MeO-DPT. [Link]

-

Lee, J. H., & Lee, S. (2014). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Science International, 243, 102-108. [Link]

-

Luranc, E. R., & Smith, F. I. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry, 13(8), 945-957. [Link]

-

ProQuest. (2019). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

-

MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

-

Wikipedia. 5-MeO-DPT. [Link]

-

PubChem. 5-Methoxy-N,N-Diisopropyltryptamine. [Link]

Sources

- 1. 5-MeO-DPT - Wikipedia [en.wikipedia.org]

- 2. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]

- 4. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. japsonline.com [japsonline.com]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for Determining 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) Activity Using Cell-Based Assays

Sources

- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-MeO-DPT - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 5-Methoxy-N,N-dipropyltryptamine for In Vitro Experiments: Application Notes and Protocols

Introduction

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a psychoactive tryptamine derivative that has garnered interest within the scientific community for its potential interactions with the serotonergic system. As a structural analog of other well-characterized 5-methoxy-tryptamines, such as 5-MeO-DMT, it is a valuable tool for research into the function and pharmacology of serotonin receptors. 5-MeO-DPT is known to be a potent agonist at both the serotonin 5-HT1A and 5-HT2A receptors.[1] The preparation of this compound for in vitro experiments requires careful consideration of its chemical properties to ensure accurate and reproducible results. This guide provides a detailed overview of the necessary protocols for the preparation and use of 5-MeO-DPT in a research laboratory setting, with a focus on scientific integrity and safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-MeO-DPT is fundamental to its correct handling and preparation for experimental use.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O | [2] |

| Molecular Weight | 274.4 g/mol | [2] |

| Appearance | Neat solid | [2] |

| Purity | ≥98% | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 1 year at -20°C | [2] |

Safety and Handling

5-MeO-DPT is regulated as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] All acquisition, storage, and use of this compound must be in strict compliance with federal and institutional regulations.

Core Safety Directives:

-

Registration: Researchers must possess the appropriate licenses from the Drug Enforcement Administration (DEA) and any relevant state authorities before acquiring or using 5-MeO-DPT.[3]

-

Storage: Store 5-MeO-DPT in a securely locked, substantially constructed cabinet or safe.[4] Access should be strictly limited to authorized personnel. A meticulous inventory log must be maintained.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling 5-MeO-DPT.

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Spill Management: In case of a spill, cordon off the area. For powdered spills, carefully sweep to avoid generating dust or use a wet paper towel to gently wipe the area. Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[6]

-

Disposal: All waste containing 5-MeO-DPT must be disposed of as hazardous chemical waste in accordance with institutional and federal guidelines. This includes contaminated labware, PPE, and unused solutions.[7]

Preparation of 5-MeO-DPT Stock Solutions

The choice of solvent is critical for ensuring the solubility and stability of 5-MeO-DPT for in vitro experiments. The freebase form of many tryptamines has low water solubility.[8] Therefore, organic solvents or conversion to a salt form are typically employed.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of tryptamine derivatives for in vitro assays due to its high solubilizing capacity.[2]

Materials:

-

5-Methoxy-N,N-dipropyltryptamine (as freebase or a salt)

-

Anhydrous, sterile DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance to zero.

-

Weigh the Compound: Carefully weigh out the desired amount of 5-MeO-DPT. For a 10 mM stock solution, you would weigh 2.744 mg for each 1 mL of DMSO to be added.

-

Add Solvent: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed 5-MeO-DPT.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

Experimental Protocols for In Vitro Characterization

5-MeO-DPT's primary pharmacological activity is mediated through its agonist effects at 5-HT1A and 5-HT2A receptors. The following are representative protocols for characterizing these interactions.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This protocol describes a method to measure this inhibition in a cell-based assay.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor are a suitable model system.[9]

Principle: Cells are stimulated with forskolin to elevate intracellular cAMP levels. The addition of a 5-HT1A agonist like 5-MeO-DPT will inhibit this forskolin-induced cAMP production in a dose-dependent manner.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[1]

-

Forskolin

-

5-MeO-DPT stock solution (prepared as in Protocol 1)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 384-well microplates

Procedure:

-

Cell Culture: Culture the CHO-K1/5-HT1A cells according to standard protocols.

-

Cell Plating: Harvest the cells and resuspend them in the appropriate buffer. Plate the cells in a white, opaque 384-well plate at a predetermined optimal density (e.g., 3,000 cells/well).[1]

-

Compound Preparation: Prepare a serial dilution of the 5-MeO-DPT stock solution in stimulation buffer to achieve the desired final concentrations for the dose-response curve.

-

Agonist Stimulation: Add the diluted 5-MeO-DPT to the cell plate.

-

Forskolin Stimulation: Immediately after adding the agonist, add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range).

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the 5-MeO-DPT concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 5-MeO-DPT that produces 50% of its maximal inhibitory effect.

Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[10] Agonist binding activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentration. This can be measured using a fluorescent calcium indicator.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human 5-HT2A receptor are commonly used.[11]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist like 5-MeO-DPT, the increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured in real-time.

Materials:

-

HEK293 cells expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

5-MeO-DPT stock solution (prepared as in Protocol 1)

-

A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging

Procedure:

-

Cell Plating: Plate the HEK293/5-HT2A cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Preparation: Prepare a serial dilution of the 5-MeO-DPT stock solution in assay buffer in a separate plate.

-

Measurement: Place the cell plate in the fluorescence reader. Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: Program the instrument to add the diluted 5-MeO-DPT to the wells while continuously recording the fluorescence.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is plotted against the logarithm of the 5-MeO-DPT concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Assays

Caption: Workflow for preparing 5-MeO-DPT and conducting in vitro functional assays.

Signaling Pathways of 5-MeO-DPT

Caption: Primary signaling pathways activated by 5-MeO-DPT at serotonin receptors.

Conclusion

The successful use of 5-Methoxy-N,N-dipropyltryptamine in in vitro experiments hinges on meticulous preparation, adherence to safety protocols, and the use of well-validated assay systems. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this potent serotonergic compound. The provided workflows and pathway diagrams serve as a clear visual aid to complement the written procedures, ensuring a comprehensive understanding of the experimental process from compound handling to data interpretation.

References

-

Multispan, Inc. (n.d.). HUMAN RECOMBINANT 5-HT1A RECEPTOR. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]

- Samanta, K., et al. (2018). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. JoVE (Journal of Visualized Experiments), (132), e56985.

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

- Wang, Y., et al. (2011). Development of a Cyclic Adenosine Monophosphate Assay for Gi-Coupled G Protein-Coupled Receptors by Utilizing the Endogenous Calcitonin Activity in Chinese Hamster Ovary Cells. ASSAY and Drug Development Technologies, 9(4), 373-382.

- Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 14(1), 6005.

- Cheetham, S. C., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(5), 499-506.

-

The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 09: Controlled Substances. Retrieved from [Link]

- Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.

- Vuppala, S., et al. (2016). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Journal of Environmental Analytical Chemistry, 3(4), 1-5.

- Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.

- Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.

-

Zimmerman, T. (2019, May 30). Handling Controlled Substances in the Lab. Lab Manager. Retrieved from [Link]

- Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.

- Kim, J., et al. (2020). EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. Figshare.

- Cold Spring Harbor Labor

- Pauwels, P. J., et al. (1995). Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems. Biochemical Pharmacology, 49(5), 659-669.

- Stove, C. P., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(3), 100689.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Retrieved from [Link]

-

The University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]

- Cayman Chemical. (2025, June 24).

- Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 14(1), 6005.

- Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075.

- O'Brien, L. D., et al. (2019). Representative agonist concentration–calcium flux response isotherms in HEK-293 cells transiently expressing wild-type or variant 5-HT2A receptors. Figshare.

- Defense Centers for Public Health. (n.d.).

- University of Michigan. (n.d.). Controlled Substances. Environment, Health & Safety.

- Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology.

- Zheng, W., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. JoVE (Journal of Visualized Experiments), (54), e2836.

- LaHoste, G. J., et al. (1993). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Brain Research, 612(1-2), 244-249.

- Hoyer, D., & Neijt, H. C. (1987). Identification of serotonin 5-HT 3 recognition sites by radioligand binding in NG108-15 neuroblastoma-glioma cells. European Journal of Pharmacology, 143(2), 291-292.

- Guerrini, R., et al. (2018). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. Figshare.

- Cannaert, A., et al. (2022).

- Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience, 14(4), 624-636.

- Yale University. (n.d.). Policy on the Use of Controlled Substances in Research.

- Adams, A. M., et al. (2025).

- BrainVTA. (n.d.). Calcium imaging protocol.

- Halberstadt, A. L., & Geyer, M. A. (2006). The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats. Psychopharmacology, 189(4), 493-504.

- Van der Vliet, J. (2018).

- University of Arizona. (n.d.).

- U.S. Environmental Protection Agency. (2019, October 3).

- University of California, Los Angeles. (n.d.). Storage of Controlled Substances and Accessibility. Environment, Health & Safety.

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 4. Storage of Controlled Substances and Accessibility | Environment, Health & Safety [ehs.ucla.edu]

- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. camp-hunter-human-htr1a-5-ht1a-gi-cell-based-assay-kit-cho-k1 [discoverx.com]

- 10. researchgate.net [researchgate.net]

- 11. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Analytical Detection of 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

Welcome to the technical support center for the analytical detection of 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this psychoactive tryptamine. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established analytical principles to ensure scientific integrity and experimental success.

I. Sample Handling and Stability: The First Critical Control Point

The integrity of any analysis begins with the proper handling and storage of the sample. Tryptamines, as a class, can be susceptible to degradation, and understanding these vulnerabilities is key to generating reliable data.

Question: My 5-MeO-DPT concentrations are unexpectedly low or variable in urine samples. What could be the cause?